1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is a complex organic compound that features a thiadiazole ring, a trifluoromethoxyphenyl group, and a cyclopropylurea moiety
Properties
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-8-20-21-12(24-8)18-11(22)19-13(5-6-13)9-3-2-4-10(7-9)23-14(15,16)17/h2-4,7H,5-6H2,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTRBZNDSCQOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC2(CC2)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxyphenyl group is then introduced via a substitution reaction, followed by the formation of the cyclopropylurea moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: The trifluoromethoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and trifluoromethoxyphenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The cyclopropylurea moiety may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea: can be compared with other thiadiazole derivatives and trifluoromethoxyphenyl compounds.
Similar compounds: include 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]urea and 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(methoxy)phenyl]cyclopropyl]urea.
Uniqueness
The uniqueness of this compound lies in its combination of a thiadiazole ring, a trifluoromethoxyphenyl group, and a cyclopropylurea moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable subject for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
